Product packaging for 2-[(3-Fluorobenzyl)oxy]benzaldehyde(Cat. No.:CAS No. 172685-67-5)

2-[(3-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3021397
CAS No.: 172685-67-5
M. Wt: 230.23 g/mol
InChI Key: BSAJRFAEOQFFKC-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)oxy]benzaldehyde ( 6455-94-3) is a valuable aromatic aldehyde building block in organic and medicinal chemistry research. With the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol, this compound serves as a crucial chemical intermediate in the research and development of various active molecules . Its primary research application is in the synthesis of more complex chemical entities. Patent literature highlights its specific use in the production process of 2-[4-(3- and 2-fluorobenzyloxy)benzylamino] propanamides , a class of compounds investigated for their potential therapeutic effects. The structure features a benzaldehyde group ortho-substituted with a (3-fluorobenzyl)oxy moiety, making it a versatile precursor for the construction of libraries of compounds for biological screening. Handling Precautions: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO2 B3021397 2-[(3-Fluorobenzyl)oxy]benzaldehyde CAS No. 172685-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAJRFAEOQFFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358247
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172685-67-5, 6455-94-3
Record name 2-[(3-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172685-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes

Chemical Synthesis of 2-[(3-Fluorobenzyl)oxy]benzaldehyde

The primary route for synthesizing this compound involves the formation of an ether linkage between a salicylaldehyde (B1680747) backbone and a 3-fluorobenzyl group.

The most common method for the synthesis of this compound is the Williamson ether synthesis. byjus.com This reaction involves the selective O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. google.com

The reaction mechanism begins with the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of the 3-fluorobenzyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage. byjus.com The general reaction is depicted below:

Salicylaldehyde + 3-Fluorobenzyl Halide --(Base)--> this compound + Salt

The selectivity for O-alkylation over C-alkylation is a key aspect of this synthesis. While phenoxide ions are ambident nucleophiles, O-alkylation is generally favored under the typical conditions used for this synthesis. google.com

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts, such as the C-alkylated derivative. google.com Key parameters that can be adjusted include the choice of base, solvent, temperature, and the nature of the leaving group on the benzyl (B1604629) halide.

ParameterOptions & ConsiderationsEffect on Reaction
Base Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. Stronger bases could potentially lead to side reactions.The base facilitates the deprotonation of the phenolic hydroxyl group, which is essential for the nucleophilic attack.
Solvent Polar aprotic solvents such as acetonitrile (B52724) (MeCN), acetone, or dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the base while not interfering with the nucleophile.The solvent choice influences the reaction rate and selectivity.
Leaving Group The halide on the 3-fluorobenzyl moiety (e.g., Bromide, Chloride) affects the reaction rate. Bromide is a better leaving group than chloride, often leading to higher yields and faster reaction times. google.comA better leaving group increases the rate of the SN2 substitution.
Temperature The reaction is typically heated to reflux to ensure a reasonable reaction rate. chemspider.comIncreased temperature generally speeds up the reaction, but excessive heat can promote side reactions.

For instance, a procedure analogous to the O-alkylation of a similar phenol (B47542) involves stirring the phenol with potassium carbonate in acetonitrile, followed by the addition of the alkyl halide and heating the mixture to reflux for an extended period. chemspider.com It has been noted in the synthesis of an isomeric compound that using a benzyl bromide derivative instead of the chloride significantly improved the yield and purity of the O-alkylated product. google.com

Derivatization Strategies and Synthetic Transformations

The aldehyde functional group in this compound is a key site for a variety of synthetic transformations, allowing for the construction of more complex molecules.

The carbonyl group of the aldehyde is highly reactive and participates in numerous condensation and reduction reactions.

This compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction typically involves the removal of a water molecule and may be catalyzed by a small amount of acid.

The reaction proceeds via a nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the final imine product, which contains a carbon-nitrogen double bond (C=N). youtube.com

The general scheme for this reaction is:

This compound + R-NH₂ ⇌ 2-[(3-Fluorobenzyl)oxy]benzylideneamine Derivative + H₂O

This reaction is versatile, and a wide array of primary amines can be used to generate diverse Schiff base derivatives.

Reactant Amine (R-NH₂)Resulting Schiff Base Product
AnilineN-(2-((3-fluorobenzyl)oxy)benzylidene)aniline
EthylamineN-(2-((3-fluorobenzyl)oxy)benzylidene)ethanamine
L-Alaninamide(S)-2-{[2-(3-Fluorobenzyloxy)benzylidene]amino}propanamide google.com
BenzylamineN-(2-((3-fluorobenzyl)oxy)benzylidene)-1-phenylmethanamine

Reductive amination is a powerful method for converting the aldehyde group into a secondary or tertiary amine. This process extends the Schiff base formation by subsequently reducing the imine intermediate to an amine. masterorganicchemistry.com The transformation can be performed in a stepwise manner or as a one-pot reaction.

In the one-pot method, this compound, an amine (primary or secondary), and a reducing agent are combined. An imine or iminium ion forms in situ and is immediately reduced by the reducing agent present in the mixture. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Common choices include:

Sodium cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is particularly effective because it selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, preventing the reduction of the aldehyde to an alcohol. youtube.commasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄): A more powerful reducing agent that can also be used, though conditions must be controlled to favor imine reduction over aldehyde reduction. youtube.comresearchgate.net

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Platinum oxide) is another effective method for reducing the imine intermediate. google.com

AmineReducing AgentProduct
Ammonia (B1221849) (NH₃)H₂/Pd-C(2-((3-fluorobenzyl)oxy)phenyl)methanamine
Methylamine (CH₃NH₂)NaBH₃CN1-(2-((3-fluorobenzyl)oxy)phenyl)-N-methylmethanamine
L-AlaninamideH₂/Catalyst(S)-2-{[2-(3-Fluorobenzyloxy)benzyl]amino}propanamide google.com
Dimethylamine ((CH₃)₂NH)Borohydride Exchange Resin1-(2-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylmethanamine koreascience.kr

This methodology provides a direct and efficient route to a wide range of substituted amine compounds starting from this compound.

Reactions Involving the Aldehyde Moiety

Controlled Oxidation and Reduction Reactions

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the aldehyde and the benzyl ether. These sites allow for selective transformations through controlled oxidation and reduction reactions.

Oxidation of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2-[(3-Fluorobenzyl)oxy]benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, temperature) and the presence of other sensitive functional groups. ncert.nic.inlibretexts.org While the benzyl ether is relatively stable, strong oxidizing conditions could potentially lead to its cleavage. Therefore, mild to moderately strong reagents are typically preferred. organic-chemistry.orgchemguide.co.uk

Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₃), Jones reagent (CrO₃ in aqueous acid), and sodium chlorite (B76162) (NaClO₂), often used in a buffered solution with a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions. libretexts.orgresearchgate.net The Pinnick oxidation, using sodium chlorite, is particularly noted for its mildness and high efficiency with a broad range of aldehydes.

Interactive Data Table: Oxidation of this compound

ReagentSolventConditionsProductNotes
Potassium Permanganate (KMnO₄)Acetone/WaterRoom Temp to Reflux2-[(3-Fluorobenzyl)oxy]benzoic acidA strong, classic oxidant. Requires careful control to avoid over-oxidation. ncert.nic.in
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to Room Temp2-[(3-Fluorobenzyl)oxy]benzoic acidProvides good yields but uses toxic chromium. libretexts.org
Sodium Chlorite (NaClO₂)t-BuOH/H₂ORoom Temp2-[(3-Fluorobenzyl)oxy]benzoic acidA mild and highly selective method (Pinnick Oxidation). researchgate.net
Silver(I) Oxide (Ag₂O)THF/WaterRoom Temp2-[(3-Fluorobenzyl)oxy]benzoic acidTollens' reagent is a classic qualitative test but can be used preparatively.

Reduction of the Aldehyde Moiety

Conversely, the aldehyde can be selectively reduced to a primary alcohol, {2-[(3-Fluorobenzyl)oxy]phenyl}methanol. This conversion is typically achieved with high chemoselectivity using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature, operational simplicity, and excellent tolerance for other functional groups like ethers. ugm.ac.idmasterorganicchemistry.comcommonorganicchemistry.com It readily reduces aldehydes and ketones while leaving esters, amides, and benzyl ethers intact under standard conditions. masterorganicchemistry.comcdnsciencepub.com The reaction is typically performed in protic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. For more hindered or less reactive aldehydes, lithium aluminum hydride (LAH) can be used, although it is a much stronger and less selective reducing agent.

Interactive Data Table: Reduction of this compound

ReagentSolventConditionsProductNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to Room Temp{2-[(3-Fluorobenzyl)oxy]phenyl}methanolHighly chemoselective for aldehydes and ketones; standard choice. ugm.ac.idcommonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THF0 °C{2-[(3-Fluorobenzyl)oxy]phenyl}methanolMore powerful, less selective; used when NaBH₄ is ineffective.
Catalytic Hydrogenation (H₂/Catalyst)Ethanol or Ethyl AcetateRoom Temp, 1-4 atm{2-[(3-Fluorobenzyl)oxy]phenyl}methanolCan also cleave the benzyl ether at higher pressures or temperatures.

Modifications of the Fluorobenzyl Ether Moiety

The fluorobenzyl ether moiety in this compound serves as a protecting group for the phenolic hydroxyl. Its removal, or cleavage, is a key modification that regenerates the 2-hydroxybenzaldehyde (salicylaldehyde) scaffold, which can be valuable for subsequent synthetic steps.

The most common and effective method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.orguwindsor.ca This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). ambeed.com The process is typically clean and efficient, yielding the deprotected phenol and 3-fluorotoluene (B1676563) as a byproduct. organic-chemistry.org The reaction conditions, such as hydrogen pressure, temperature, and catalyst loading, can be adjusted to optimize the cleavage while minimizing other potential reductions, such as that of the aromatic rings. researchgate.net While the C-F bond is generally stable to these conditions, highly forcing conditions could potentially lead to hydrodefluorination.

Alternative methods for benzyl ether cleavage exist but are often harsher. They include the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃) or strong protonic acids. organic-chemistry.orgsemanticscholar.org Visible-light-mediated debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also emerged as a mild alternative, though it is more commonly applied to electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. nih.gov

Interactive Data Table: Cleavage of the Fluorobenzyl Ether

MethodReagent/CatalystSolventConditionsProductNotes
Catalytic HydrogenolysisH₂, Pd/C (5-10 mol%)Ethanol, Ethyl Acetate, or THFRoom Temp, 1-4 atm H₂2-HydroxybenzaldehydeThe most common and generally mildest method. organic-chemistry.orgambeed.com
Transfer HydrogenationFormic Acid, Ammonium FormatePd/CMethanol or Ethanol2-HydroxybenzaldehydeAvoids the use of pressurized hydrogen gas. organic-chemistry.org
Lewis Acid CleavageBoron Trichloride (BCl₃)Dichloromethane-78 °C to 0 °C2-HydroxybenzaldehydeEffective but requires stoichiometric, corrosive reagents. organic-chemistry.org
Birch ReductionNa, NH₃ (liquid)THF-78 °C2-HydroxybenzaldehydeA dissolving metal reduction; harsh and not chemoselective. uwindsor.ca

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-established MCRs, enabling the rapid construction of complex molecular scaffolds.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org In this context, this compound serves as the aldehyde component. The reaction is typically initiated by the formation of an imine between the aldehyde and the amine, which is then protonated by the carboxylic acid. nih.govacs.org This activated iminium ion is subsequently attacked by the isocyanide, followed by a final, irreversible Mumm rearrangement to yield the stable dipeptide-like product. The versatility of the Ugi reaction allows for a vast number of structurally diverse products to be synthesized by simply varying the other three components. nih.gov

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another isocyanide-based MCR that involves an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of an α-acyloxy carboxamide. Unlike the Ugi reaction, it does not involve an amine. The mechanism is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents. organic-chemistry.orgnih.gov this compound can act as the aldehyde input, reacting with various carboxylic acids and isocyanides to generate a library of functionalized depsipeptide-like molecules. researchgate.netresearchgate.net

Other Potential MCRs

Beyond isocyanide-based reactions, this compound could also be employed in other MCRs that utilize an aldehyde component. For instance, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or a primary amine to form a substituted dihydropyridine, a scaffold of significant medicinal importance. nih.gov Similarly, it could participate in various domino reactions initiated by Knoevenagel or Michael additions, leading to diverse heterocyclic systems. researchgate.netresearchgate.net

Interactive Data Table: Multi-component Reactions

Reaction NameComponentsRole of Target CompoundTypical Product Scaffold
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideAldehydeα-Acylamino Amide wikipedia.org
Passerini ReactionAldehyde, Carboxylic Acid, IsocyanideAldehydeα-Acyloxy Carboxamide wikipedia.org
Hantzsch SynthesisAldehyde, 2x β-Ketoester, Ammonia/AmineAldehyde1,4-Dihydropyridine nih.gov

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a precise map of the carbon and hydrogen atoms within the molecule, as well as the fluorine atom.

The ¹H NMR spectrum of 2-[(3-Fluorobenzyl)oxy]benzaldehyde offers a detailed picture of the proton environments. The aldehyde proton characteristically appears as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. The benzylic protons of the ether linkage are observed as a singlet around δ 4.8–5.2 ppm. The aromatic protons on both the benzaldehyde (B42025) and the fluorobenzyl rings resonate in the range of δ 6.9 to 7.9 ppm, showing complex splitting patterns due to spin-spin coupling.

Proton Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)9.8 - 10.2Singlet
Benzylic (-CH₂O-)4.8 - 5.2Singlet
Aromatic6.9 - 7.9Multiplet

This table is based on typical chemical shifts for similar structures and may not represent exact experimental values.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of approximately 192.3 ppm. docbrown.info The carbons of the aromatic rings typically resonate in the region of δ 110-160 ppm. The benzylic carbon (C-O) shows a signal around 70 ppm.

Carbon Chemical Shift (ppm)
Carbonyl (C=O)~192
Aromatic (C-O)~160
Aromatic (C-H, C-F, C-C)110 - 140
Benzylic (-CH₂O-)~70

This table is based on typical chemical shifts for similar structures and may not represent exact experimental values.

¹⁹F NMR is a powerful tool for probing the environment of the fluorine atom. For fluorinated benzaldehydes, the chemical shift of the fluorine atom can provide insights into its electronic environment. In related compounds, fluorine resonances are observed, and coupling between fluorine and adjacent protons (J-coupling) can further confirm the structure. For instance, in 2-fluorobenzaldehyde, the fluorine signal appears at approximately -124.7 ppm. researchgate.net The specific chemical shift for this compound would require experimental determination but is expected to be in a similar region.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak for the carbonyl (C=O) stretching vibration of the aldehyde is expected in the range of 1680–1700 cm⁻¹. The aryl ether linkage (C-O) typically shows a stretching vibration between 1250 and 1270 cm⁻¹. Aromatic C-H stretching vibrations are generally observed around 3073 cm⁻¹. researchgate.net The C-F stretching vibration would also be present, typically in the region of 1000-1400 cm⁻¹.

Functional Group Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch~3073
Aldehyde C=O Stretch1680 - 1700
Aryl Ether C-O Stretch1250 - 1270
C-F Stretch1000 - 1400

This table is based on typical IR absorption frequencies for the respective functional groups.

In the solid state, molecules like this compound can exhibit intermolecular interactions. While classical hydrogen bonding is absent due to the lack of a hydroxyl or amine group, weak C-H···O or C-H···F hydrogen bonds might influence the crystal packing. acs.org These subtle interactions can sometimes be inferred from minor shifts in the vibrational frequencies of the involved groups in the solid-state IR or Raman spectra compared to the solution-phase spectra. However, detailed crystallographic studies would be necessary to confirm the presence and nature of such interactions. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns.

Molecular Ion Determination and High-Resolution Mass Spectrometry

The molecular formula of this compound is C₁₄H₁₁FO₂. cymitquimica.combldpharm.com This gives it a theoretical monoisotopic mass of approximately 230.0743 g/mol . In a mass spectrum, the peak corresponding to the intact molecule, having lost one electron during ionization, is known as the molecular ion peak (M⁺). For this compound, the molecular ion peak would be expected at an m/z value of 230.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer mass values, HRMS can measure m/z values to several decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For instance, HRMS can confirm the molecular formula of this compound as C₁₄H₁₁FO₂ by matching the experimentally measured accurate mass to the theoretically calculated value, thereby distinguishing it from other potential isobaric compounds. For a related compound, 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, the molecular ion [M+H]⁺ was confirmed at an m/z of 295.0541 using HRMS, showcasing the power of this technique in structural confirmation.

Table 1: Theoretical Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol cymitquimica.combldpharm.com
Theoretical Monoisotopic Mass 230.0743 g/mol uni.lu
Expected [M]⁺ Peak (m/z) 230
Expected [M+H]⁺ Peak (m/z) 231.0816 uni.lu
Expected [M+Na]⁺ Peak (m/z) 253.0635 uni.lu

Fragmentation Pathway Analysis

Electron ionization (EI) is a common technique used in mass spectrometry that causes the fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the aldehyde group.

A primary fragmentation pathway would involve the cleavage of the benzylic ether bond (C-O bond between the benzyl (B1604629) group and the oxygen). This can occur in two ways:

Formation of the fluorobenzyl cation: Cleavage can lead to the formation of the stable 3-fluorobenzyl cation ([C₇H₆F]⁺) with a characteristic m/z of 109. The stability of this cation is enhanced by the aromatic ring.

Formation of the 2-hydroxybenzaldehyde radical cation: Alternatively, cleavage can result in the formation of a radical cation of 2-hydroxybenzaldehyde ([C₇H₆O₂]⁺) with an m/z of 122, with the charge retained on the benzaldehyde moiety.

Another significant fragmentation pathway involves the aldehyde group. Aromatic aldehydes typically exhibit fragmentation patterns involving the loss of a hydrogen atom or the entire formyl group. docbrown.infomiamioh.edu

Loss of a hydrogen atom: The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion ([M-H]⁺) at m/z 229.

Loss of the formyl group: Cleavage of the C-C bond between the benzene (B151609) ring and the carbonyl group can result in the loss of the formyl radical (CHO•), leading to a fragment ion ([M-CHO]⁺) at m/z 201.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

m/zProposed Fragment IonFormula
230 Molecular Ion[C₁₄H₁₁FO₂]⁺
229 [M-H]⁺[C₁₄H₁₀FO₂]⁺
201 [M-CHO]⁺[C₁₃H₁₀FO]⁺
122 [2-hydroxybenzaldehyde]⁺[C₇H₆O₂]⁺
109 [3-fluorobenzyl]⁺[C₇H₆F]⁺
95 [C₆H₄F]⁺[C₆H₄F]⁺
77 [C₆H₅]⁺[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure and conjugation within the molecule.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. mdpi.comresearchgate.net

π → π Transitions:* These are typically high-intensity absorptions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the benzaldehyde ring and the additional aromatic ring of the fluorobenzyl group will give rise to strong π → π* transitions. Aromatic systems exhibit characteristic absorption bands; for instance, benzene shows absorptions around 184, 204, and 256 nm. msu.edu The substitution on the benzene rings in the target molecule is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the aldehyde and ether groups) to a π* antibonding orbital. The carbonyl group of the aldehyde is a classic chromophore that exhibits a weak n → π* transition at longer wavelengths, typically in the region of 270-300 nm for simple aromatic aldehydes.

Table 3: Predicted UV-Vis Absorption Data for this compound

Type of TransitionExpected Wavelength Range (nm)Chromophore
π → π 200 - 280Aromatic rings
n → π 270 - 320Carbonyl group (aldehyde)

It is important to note that the solvent used for the analysis can also influence the position of the absorption bands. Polar solvents can stabilize the excited state of polar molecules, often leading to shifts in λmax. Therefore, specifying the solvent is crucial when reporting UV-Vis data.

Solid State Structural Analysis: X Ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD)

A successful SC-XRD experiment would yield a crystallographic information file (.cif) containing the unit cell parameters, space group, and atomic coordinates for 2-[(3-Fluorobenzyl)oxy]benzaldehyde. This foundational data is prerequisite for any further structural investigation.

Determination of Molecular Geometry and Conformational Analysis

If crystallographic data were available, a detailed analysis of the molecule's internal geometry could be conducted. This would involve:

Bond Lengths and Angles: Precise measurement of all intramolecular bond lengths (e.g., C-O, C-F, C=O) and angles.

Planarity: Assessment of the planarity of the two phenyl rings.

A hypothetical data table for such findings would resemble the following:

ParameterValue (Å or °)
C(benzyl)-O Bond LengthData Not Available
O-C(aldehyde) Bond LengthData Not Available
C=O Bond LengthData Not Available
C-F Bond LengthData Not Available
C(aryl)-O-C(benzyl) AngleData Not Available
C(aryl)-C(benzyl)-O-C(aryl) Torsion AngleData Not Available

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. An analysis of this network would identify and quantify interactions such as:

Hydrogen Bonds: Potential weak C-H···O or C-H···F hydrogen bonds.

π-π Stacking: Interactions between the aromatic rings.

Halogen Bonds: The possibility of C-F···π or other halogen-related interactions.

Without atomic coordinates, it is impossible to determine the presence, geometry, or significance of these interactions.

Studies on Tautomeric Forms in the Crystalline State

Tautomerism is a form of isomerism involving the migration of a proton. For this compound, tautomeric forms are not chemically plausible under normal conditions, as it lacks the necessary functional groups (e.g., enolizable protons). An X-ray structure would definitively confirm the absence of any unexpected tautomers in the solid state.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the .cif file from an SC-XRD experiment as input. The analysis generates:

d_norm maps: These maps highlight regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii.

2D Fingerprint Plots: These plots provide a quantitative summary of all intermolecular contacts, breaking them down by atom-pair types (e.g., H···H, C···H, O···H, F···H) and displaying the percentage contribution of each to the total Hirshfeld surface.

A representative data table summarizing Hirshfeld analysis findings would be structured as follows:

Contact TypeContribution (%)
H···HData Not Available
O···H / H···OData Not Available
C···H / H···CData Not Available
F···H / H···FData Not Available
C···CData Not Available
OtherData Not Available

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost in the study of molecular systems. Through DFT calculations, a comprehensive analysis of the geometric and electronic properties of 2-[(3-Fluorobenzyl)oxy]benzaldehyde can be achieved.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions within a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and optical properties. A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer. For analogous aromatic aldehydes, DFT calculations have been used to determine these energy values, providing insights into their electronic behavior. acs.org

Table 1: Representative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.5 to -7.5
ELUMO-1.5 to -2.5
Energy Gap (ΔE)4.0 to 5.0

Note: These values are representative and based on studies of structurally similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the aldehyde group, making it a site for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and regions near the fluorine atom would exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Table 2: Representative NBO Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)π(C=C)5 - 15
LP(F)σ(C-C)1 - 5
π(C=C)π*(C=C)15 - 25

Note: These values are illustrative and derived from analyses of analogous molecular systems.

Theoretical Prediction and Comparison of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. rsc.org The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. Similarly, theoretical NMR chemical shifts, after appropriate scaling, can aid in the interpretation of experimental NMR spectra, providing a powerful tool for structural elucidation.

Studies on Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. For this compound, the presence of an electron-donating ether linkage and an electron-withdrawing aldehyde group, along with the influence of the fluorinated ring, suggests the potential for a notable NLO response. The magnitude of the first hyperpolarizability is sensitive to the molecular structure and the extent of intramolecular charge transfer. Computational studies on various substituted benzaldehydes have shown that the nature and position of substituents can significantly impact the NLO properties.

Table 3: Representative Non-Linear Optical Properties

ParameterValue (a.u.)
Dipole Moment (μ)2 - 4 D
Mean Polarizability (α)150 - 250
First Hyperpolarizability (β)500 - 1500

Note: These values are representative and based on computational studies of similar organic molecules.

Computational and Quantum Chemical Studies on this compound

As of the latest available scientific literature, detailed computational chemistry and quantum chemical investigations focusing specifically on the linear polarizability, higher-order hyperpolarizabilities, and structure-NLO (Nonlinear Optical) property relationships of the compound This compound have not been published.

Extensive searches for scholarly articles and research data pertaining to these specific computational properties for this molecule did not yield any dedicated studies. While research exists on related compounds containing the fluorobenzyl moiety, the strict focus on This compound as per the request means that data from these other compounds cannot be substituted or presented.

Therefore, the subsequent sections on the calculation of polarizabilities and the elucidation of structure-NLO property relationships cannot be populated with the required scientifically accurate findings and data tables at this time. Further research and publication in the field of computational chemistry are needed to provide this specific information.

Role in Advanced Organic and Medicinal Chemistry Precursor Synthesis

Precursor in the Synthesis of Fluorinated Aromatic Building Blocks

2-[(3-Fluorobenzyl)oxy]benzaldehyde is itself classified as a fluorinated aromatic building block, a category of compounds essential for the development of pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom on the benzyl (B1604629) ring imparts unique properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are highly desirable in drug design.

The aldehyde functionality of the molecule serves as a versatile handle for a wide array of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. These transformations allow for the elaboration of the molecular structure, leading to the creation of more complex fluorinated aromatic compounds that can be used as key fragments in the synthesis of larger target molecules.

PropertyValue
IUPAC Name 2-((3-Fluorobenzyl)oxy)benzaldehyde
CAS Number 172685-67-5
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Classification Fluorinated Building Block

Intermediate in the Synthesis of Structurally Complex Molecules

The reactivity of the aldehyde group, combined with the stability and specific properties conferred by the fluorobenzyl ether moiety, makes this compound an excellent intermediate for constructing intricate molecular architectures.

While extensive research has focused on the related isomer, 4-[(3-fluorobenzyl)oxy]benzaldehyde, as a key intermediate in the synthesis of the approved drug Safinamide, the 2-oxy isomer is also of significant interest in medicinal chemistry. Research into benzyloxybenzaldehyde derivatives has demonstrated their potential as anticancer and anti-inflammatory agents.

For instance, studies on various 2-(benzyloxy)benzaldehyde (B185962) derivatives have shown significant activity against cancer cell lines. These compounds were found to induce apoptosis and arrest the cell cycle, indicating their potential as therapeutic agents. A related study on the synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes identified novel anti-inflammatory agents nih.gov. These findings suggest that this compound is a valuable precursor for synthesizing analogous compounds with potential biological activity. The aldehyde group can undergo condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce new carbon-carbon bonds and build more complex structures with pharmaceutical potential.

Table of Related Biologically Active Benzyloxybenzaldehyde Derivatives

Compound Biological Activity
2-(Benzyloxy)benzaldehyde derivatives Anticancer activity against HL-60 cells
2-[(3-Methoxybenzyl)oxy]benzaldehyde Potent anticancer activity

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Benzaldehydes are common starting materials for the synthesis of various heterocyclic rings. This compound can be utilized in multicomponent reactions to construct complex heterocyclic scaffolds in a single step.

For example, benzaldehydes are known to react with amines, ketones, and other reagents in reactions like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction to form dihydropyridines and dihydropyrimidinones, respectively. The presence of the bulky and lipophilic 2-[(3-fluorobenzyl)oxy] group can influence the stereochemistry and reaction outcome, potentially leading to novel heterocyclic structures with unique biological profiles. One-pot reactions involving benzaldehydes, ammonia (B1221849), and other components have been shown to efficiently produce complex heterocycles like 1,3-oxazines oiccpress.com.

Design and Synthesis of Ligands for Coordination Chemistry Studies

The ortho-disubstituted aromatic structure of this compound makes it an interesting candidate for the design of chelating ligands. While the ether oxygen is a relatively weak coordinator compared to a hydroxyl group, the molecule can be easily converted into more potent ligands.

A common strategy is the synthesis of Schiff bases through the condensation of the aldehyde group with a primary amine. If the amine contains another donor atom (e.g., hydroxyl, amino, or pyridyl group), the resulting Schiff base can act as a multidentate ligand, capable of forming stable complexes with various metal ions. The general structure of such a ligand is shown below:

General Reaction to Form a Schiff Base Ligand

These ligands can coordinate with metal centers through the imine nitrogen and the other donor atom from the R-group. The ether oxygen might also participate in coordination, leading to tridentate ligands. Such coordination compounds have applications in catalysis, materials science, and as models for biological systems. Studies on other substituted benzaldehyde (B42025) derivatives have shown their ability to act as chelating ligands, forming coordination polymers with interesting structural and magnetic properties epa.gov. This precedent highlights the potential of this compound as a foundational block for creating novel ligands for coordination chemistry.

Q & A

Basic: What are the established synthetic routes for preparing 2-[(3-Fluorobenzyl)oxy]benzaldehyde?

Answer:
The compound is typically synthesized via Williamson ether synthesis or Mitsunobu reaction . For example, Williamson ether synthesis involves reacting 2-hydroxybenzaldehyde with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH). reports a 93% yield using this method, with detailed NMR data confirming the structure:

  • 1H NMR (CDCl₃): δ 9.98 (s, 1H, aldehyde), 7.52–7.14 (m, aromatic protons), 5.12 (s, 2H, OCH₂) .
    Alternative routes may use phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.

Advanced: How can reaction parameters (e.g., solvent, base) be optimized to mitigate byproduct formation?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote oxidation. used CDCl₃ for NMR analysis, suggesting stability in halogenated solvents .
  • Base Choice: Strong bases (e.g., NaH) improve etherification efficiency but risk aldehyde oxidation. Weak bases (K₂CO₃) in acetone/water mixtures reduce side reactions.
  • Temperature Control: Lower temperatures (0–5°C) minimize aldehyde degradation, while higher temps (reflux) accelerate coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Essential for confirming the aldehyde proton (δ ~10 ppm) and benzyloxy linkage (δ ~5 ppm). provides full assignments, including coupling constants for fluorine-proton interactions .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., ESI/MS: m/z 231.2 [M+H]+ ).
  • FT-IR: Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) are diagnostic.

Advanced: How do discrepancies in NMR data between studies arise, and how can they be resolved?

Answer:
Discrepancies may stem from:

  • Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurities: Trace solvents or moisture can alter splitting patterns.
  • Dynamic Processes: Rotameric equilibria in the benzyloxy group may broaden signals.
    Resolution: Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) and reference databases like NIST Chemistry WebBook .

Basic: What are the primary research applications of this compound?

Answer:

  • Pharmaceutical Intermediates: Used to synthesize fluorinated drug candidates, particularly kinase inhibitors or antimicrobial agents .
  • Fluorinated Probes: The 3-fluorobenzyl group enhances metabolic stability in imaging agents .
  • Material Science: Serves as a precursor for liquid crystals or polymers with tailored dielectric properties .

Advanced: What strategies enhance the bioactivity of derivatives via benzyloxy group modification?

Answer:

  • Substituent Engineering: Introducing electron-withdrawing groups (e.g., CF₃) at the benzyl position improves binding affinity to hydrophobic enzyme pockets (see for trifluoromethyl analogs ).
  • Steric Effects: Bulkier substituents (e.g., tert-butyl) reduce rotational freedom, stabilizing ligand-receptor interactions .
  • Metabolic Stability: Fluorine atoms at specific positions (e.g., para to the aldehyde) slow oxidative degradation .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature: Store at 0–6°C in airtight containers to prevent aldehyde oxidation (supported by ’s storage guidelines for related fluorobenzaldehydes ).
  • Light Sensitivity: Protect from UV exposure using amber glass.
  • Purity: Use ≥97% pure material (HPLC-grade) to avoid decomposition catalyzed by impurities .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations: Model transition states for nucleophilic attacks (e.g., at the aldehyde or ether linkage) using Gaussian or ORCA software.
  • Molecular Docking: Predict binding modes with target proteins (e.g., COX-2 or CYP450 enzymes) using AutoDock Vina .
  • QSAR Studies: Correlate substituent effects with bioactivity using descriptors like logP and Hammett constants .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity: Aldehydes are irritants—use fume hoods and PPE (gloves, goggles).
  • Flammability: Avoid open flames (flash point ~90°C, based on analog data in ).
  • Waste Disposal: Quench with aqueous NaHSO₃ before disposal.

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) facilitate mechanistic studies?

Answer:

  • Tracer Studies: ¹³C-labeled aldehyde groups track metabolic pathways in vitro.
  • Kinetic Isotope Effects (KIE): Deuteration at the benzyl position reveals rate-limiting steps in reactions (e.g., SN2 vs. radical mechanisms) .
  • NMR Sensitivity: ¹⁹F NMR (100% natural abundance) monitors fluorinated intermediates in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.